molecular formula C10H10IN3O3S B12293332 Benzenesulfonamide, 4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)- CAS No. 1024-37-9

Benzenesulfonamide, 4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)-

Cat. No.: B12293332
CAS No.: 1024-37-9
M. Wt: 379.18 g/mol
InChI Key: FCLGWHGVNGNUQT-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)- is a chemical compound that belongs to the class of sulfonamides. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a benzenesulfonamide group attached to an isoxazole ring, which is further substituted with an iodine atom and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)- typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-methyl-3-isoxazolylamine.

    Iodination: The 5-methyl-3-isoxazolylamine is then iodinated to introduce the iodine atom at the 4-position of the isoxazole ring.

    Sulfonamide Formation: The iodinated intermediate is reacted with 4-aminobenzenesulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isoxazole ring and the sulfonamide group.

    Coupling Reactions: The amino group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions include substituted isoxazole derivatives, oxidized or reduced sulfonamide compounds, and coupled products with various functional groups.

Scientific Research Applications

Benzenesulfonamide, 4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    DNA Interaction: It may interact with DNA, leading to the inhibition of DNA replication and cell division.

    Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cellular processes such as apoptosis and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide, 4-amino-N-(5-methyl-3-isoxazolyl)-: Similar structure but lacks the iodine atom.

    Benzenesulfonamide, 4-amino-N-(4-chloro-5-methyl-3-isoxazolyl)-: Similar structure with a chlorine atom instead of iodine.

    Benzenesulfonamide, 4-amino-N-(4-bromo-5-methyl-3-isoxazolyl)-: Similar structure with a bromine atom instead of iodine.

Uniqueness

The presence of the iodine atom in Benzenesulfonamide, 4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)- imparts unique chemical and biological properties, such as increased reactivity in substitution reactions and potential for enhanced biological activity.

Properties

1024-37-9

Molecular Formula

C10H10IN3O3S

Molecular Weight

379.18 g/mol

IUPAC Name

4-amino-N-(4-iodo-5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C10H10IN3O3S/c1-6-9(11)10(13-17-6)14-18(15,16)8-4-2-7(12)3-5-8/h2-5H,12H2,1H3,(H,13,14)

InChI Key

FCLGWHGVNGNUQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N)I

Origin of Product

United States

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